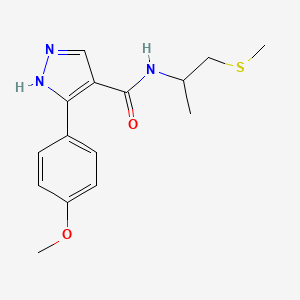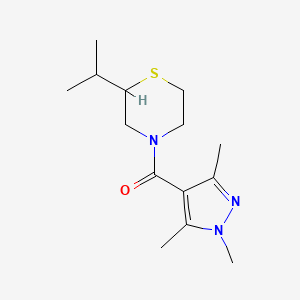
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide, commonly known as CPI-455, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. CPI-455 belongs to the class of p300/CBP inhibitors and has been shown to have promising anticancer properties.
Mécanisme D'action
CPI-455 inhibits the acetyltransferase activity of p300/CBP by binding to the bromodomain of these proteins. This leads to a decrease in the acetylation of histones and transcription factors, resulting in the downregulation of genes that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
CPI-455 has been shown to have a selective inhibitory effect on p300/CBP, with no significant effect on other histone acetyltransferases. This selectivity makes it a promising therapeutic candidate with minimal off-target effects. CPI-455 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-455 has several advantages for lab experiments, including its high potency, selectivity, and good pharmacokinetic properties. However, there are also some limitations to its use in the lab, including its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the study of CPI-455. One area of research is the development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455. Another area of research is the investigation of the mechanism of action of CPI-455 and its effects on gene expression and epigenetic regulation. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CPI-455 as a potential anticancer agent.
Conclusion:
In conclusion, CPI-455 is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its high potency, selectivity, and good pharmacokinetic properties make it a promising candidate for further study. The development of more potent and selective p300/CBP inhibitors based on the structure of CPI-455 and further investigation of its mechanism of action and effects on gene expression and epigenetic regulation are important areas of future research.
Méthodes De Synthèse
The synthesis of CPI-455 involves the reaction of 1-(1H-indole-7-carbonyl)piperidine-3-carboxylic acid with cyclopropylmethylamine. This reaction is carried out in the presence of coupling reagents such as EDC and HOBt. The resulting product is then purified using column chromatography to obtain CPI-455 in high yield and purity.
Applications De Recherche Scientifique
CPI-455 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of p300/CBP, which are important transcriptional coactivators that play a crucial role in the development and progression of cancer. CPI-455 has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(21-11-13-6-7-13)15-4-2-10-22(12-15)19(24)16-5-1-3-14-8-9-20-17(14)16/h1,3,5,8-9,13,15,20H,2,4,6-7,10-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWNZQDZZETPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC3=C2NC=C3)C(=O)NCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-1-(1H-indole-7-carbonyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1H-indole-7-carboxamide](/img/structure/B7591418.png)
![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)

![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)





![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)